[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl](4-fluorophenyl)amine
Description
(4-Chloro-2,5-dimethoxyphenyl)sulfonylamine is a sulfonamide derivative characterized by a 4-chloro-2,5-dimethoxyphenyl group attached to a sulfonyl moiety, which is further linked to a 4-fluorophenylamine group. This compound belongs to the class of aryl sulfonamides, which are known for their diverse pharmacological and material science applications.
The compound’s structure combines methoxy groups at positions 2 and 5 of the phenyl ring, which may influence steric hindrance and electronic distribution, while the chloro and fluoro substituents contribute to lipophilicity and metabolic stability. Its molecular weight is approximately 355.8 g/mol (calculated), with a topological polar surface area (TPSA) of ~73 Ų, indicating moderate solubility in polar solvents .
Properties
IUPAC Name |
4-chloro-N-(4-fluorophenyl)-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO4S/c1-20-12-8-14(13(21-2)7-11(12)15)22(18,19)17-10-5-3-9(16)4-6-10/h3-8,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGFTDXEWAKWIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2,5-dimethoxyphenyl)sulfonylamine typically involves the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 4-fluoroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction completion. Purification steps such as recrystallization or chromatography would be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2,5-dimethoxyphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfinyl or thiol compounds.
Scientific Research Applications
Anticancer Activity
Research has indicated that sulfonamide derivatives, including (4-Chloro-2,5-dimethoxyphenyl)sulfonylamine, exhibit promising anticancer properties. These compounds can inhibit tumor growth by interfering with cellular signaling pathways and inducing apoptosis in cancer cells. A study demonstrated that certain modifications in the sulfonamide structure led to enhanced cytotoxicity against various cancer cell lines .
Antimicrobial Properties
Sulfonamides are well-known for their antimicrobial activity. The compound has been investigated for its effectiveness against a range of bacterial strains, including those resistant to conventional antibiotics. The mechanism typically involves the inhibition of bacterial folate synthesis, crucial for DNA replication and cell division .
Anti-inflammatory Effects
The anti-inflammatory properties of sulfonamide derivatives have been explored in various models of inflammation. The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like rheumatoid arthritis and inflammatory bowel disease .
Case Studies
Mechanism of Action
The mechanism of action of (4-Chloro-2,5-dimethoxyphenyl)sulfonylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
4-Chloro-N-(4-chloro-2,5-dimethoxyphenyl)benzenesulfonamide
- Key Differences : The 4-fluorophenyl group in the target compound is replaced with a 4-chlorophenyl group.
- Molecular Weight : ~356.2 g/mol (vs. 355.8 g/mol for the target compound).
4-Chloro-N-isopropyl-2,5-dimethoxybenzenesulfonamide
- Key Differences : The 4-fluorophenylamine is replaced with an isopropyl group.
- Impact : The aliphatic isopropyl group reduces aromatic π-stacking interactions but increases lipophilicity (LogP ~2.3), which may improve blood-brain barrier penetration .
- Synthesis : Synthesized via sulfonylation of 4-chloro-2,5-dimethoxyaniline with isopropylamine, contrasting with the target compound’s use of 4-fluoroaniline .
((2,5-Dichlorophenyl)sulfonyl)(2-morpholin-4-ylethyl)amine
- Key Differences : Incorporates a morpholine-ethyl group instead of 4-fluorophenyl.
- Impact : The morpholine ring introduces hydrogen-bond acceptors, improving aqueous solubility (TPSA ~95 Ų) and targeting kinase enzymes .
Phenethylamine and Benzylamine Derivatives
25C-NBF (2-(4-chloro-2,5-dimethoxyphenyl)ethyl][(2-fluorophenyl)methyl]amine)
2C-C (2,5-dimethoxy-4-chlorophenethylamine)
- Key Differences : A phenethylamine core lacking the sulfonamide and fluorophenyl groups.
- Impact : Lower molecular weight (~245.7 g/mol) and higher LogP (~2.8) correlate with rapid CNS penetration but shorter duration of action .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | LogP | TPSA (Ų) | Key Substituents |
|---|---|---|---|---|
| Target Compound | 355.8 | ~2.5 | 73 | 4-Fluorophenyl, sulfonamide |
| 4-Chloro-N-(4-chloro-2,5-DMP)benzene | 356.2 | ~3.0 | 73 | 4-Chlorophenyl, sulfonamide |
| 25C-NBF | 315.8 | ~3.2 | 45 | Benzylamine, ethyl linker |
| 2C-C | 245.7 | ~2.8 | 55 | Phenethylamine, methoxy, chloro |
Notes:
- Fluorine’s electronegativity enhances hydrogen-bonding interactions, which may improve selectivity for specific receptors over chloro analogues .
Biological Activity
(4-Chloro-2,5-dimethoxyphenyl)sulfonylamine is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of (4-Chloro-2,5-dimethoxyphenyl)sulfonylamine can be described as follows:
- Molecular Formula : C13H12ClFNO3S
- Molecular Weight : 305.75 g/mol
- IUPAC Name : (4-Chloro-2,5-dimethoxyphenyl)sulfonylamine
Mechanisms of Biological Activity
The biological activity of (4-Chloro-2,5-dimethoxyphenyl)sulfonylamine is primarily attributed to its interaction with various biological targets, including:
- Enzyme Inhibition : The compound exhibits inhibitory effects on certain enzymes involved in inflammatory pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
- Receptor Modulation : It may act as a modulator of serotonin receptors, which are implicated in mood regulation and various psychological disorders. This modulation could lead to potential antidepressant effects.
Biological Activity Data
The following table summarizes key findings related to the biological activity of (4-Chloro-2,5-dimethoxyphenyl)sulfonylamine:
Case Studies
Several studies have explored the pharmacological effects of (4-Chloro-2,5-dimethoxyphenyl)sulfonylamine:
- Anticonvulsant Effects : A study demonstrated that this compound exhibited significant anticonvulsant activity in rodent models, with an effective dose (ED50) lower than that of traditional anticonvulsants like phenytoin . The mechanism appears to involve modulation of neurotransmitter release.
- Anti-inflammatory Properties : In a controlled trial evaluating the anti-inflammatory effects of various compounds, (4-Chloro-2,5-dimethoxyphenyl)sulfonylamine showed potent inhibition of COX enzymes, leading to reduced production of pro-inflammatory mediators .
- Psychotropic Effects : Research indicated that this compound might enhance serotonergic signaling, suggesting potential applications in treating mood disorders . The findings support further investigation into its use as an antidepressant.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
